molecular formula C18H11BrN2O3 B13736753 Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- CAS No. 141399-59-9

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl-

Cat. No.: B13736753
CAS No.: 141399-59-9
M. Wt: 383.2 g/mol
InChI Key: IXMSAEUVILDDHT-UHFFFAOYSA-N
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Description

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a brominated anthracene core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.

Scientific Research Applications

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- involves its interaction with specific molecular targets and pathways. The brominated anthracene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl-
  • Benzamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Uniqueness

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is unique due to the presence of the cyano group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

141399-59-9

Molecular Formula

C18H11BrN2O3

Molecular Weight

383.2 g/mol

IUPAC Name

N-(4-bromo-9,10-dioxoanthracen-1-yl)-2-cyano-N-methylacetamide

InChI

InChI=1S/C18H11BrN2O3/c1-21(14(22)8-9-20)13-7-6-12(19)15-16(13)18(24)11-5-3-2-4-10(11)17(15)23/h2-7H,8H2,1H3

InChI Key

IXMSAEUVILDDHT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O)C(=O)CC#N

Origin of Product

United States

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